molecular formula C22H17Cl2N3OS2 B2994689 5-(6-((2,4-Dichlorobenzyl)thio)pyridazin-3-yl)-2-(3-methoxyphenyl)-4-methylthiazole CAS No. 923173-03-9

5-(6-((2,4-Dichlorobenzyl)thio)pyridazin-3-yl)-2-(3-methoxyphenyl)-4-methylthiazole

Cat. No.: B2994689
CAS No.: 923173-03-9
M. Wt: 474.42
InChI Key: HKKQMNOXQSMJFT-UHFFFAOYSA-N
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Description

5-(6-((2,4-Dichlorobenzyl)thio)pyridazin-3-yl)-2-(3-methoxyphenyl)-4-methylthiazole is a sophisticated chemical hybrid scaffold designed for advanced pharmaceutical and biological research. This compound integrates multiple privileged medicinal chemistry structures into a single molecule, featuring a pyridazine core linked to a 4-methylthiazole ring via a sulfur-based (thioether) bridge. The presence of the 2,4-dichlorobenzyl moiety is a common feature in compounds with significant biological activity, while the 3-methoxyphenyl group attached to the thiazole ring is known to influence the molecule's electronic properties and binding affinity. The thiazole ring is a versatile heterocycle frequently found in therapeutic agents due to its ability to participate in diverse biological interactions; thiazole-containing molecules are present in drugs with anticancer, antimicrobial, and central nervous system activities . Furthermore, the pyridazin-3-yl-thiazole structure is a recognized framework in medicinal chemistry, as seen in related research compounds . The specific structural features of this reagent, particularly the dichlorobenzyl and methoxyphenyl groups, suggest potential for probing enzyme targets like kinases or for evaluating anticancer and antioxidant activities, as analogous structures have been explored for these purposes . This makes it a valuable candidate for high-throughput screening, structure-activity relationship (SAR) studies in drug discovery programs, and as a key intermediate in the synthesis of more complex chemical libraries. It is supplied exclusively for research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-[6-[(2,4-dichlorophenyl)methylsulfanyl]pyridazin-3-yl]-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3OS2/c1-13-21(30-22(25-13)14-4-3-5-17(10-14)28-2)19-8-9-20(27-26-19)29-12-15-6-7-16(23)11-18(15)24/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKQMNOXQSMJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(6-((2,4-Dichlorobenzyl)thio)pyridazin-3-yl)-2-(3-methoxyphenyl)-4-methylthiazole is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H17Cl2N3OS2
  • Molecular Weight : 474.4 g/mol
  • CAS Number : 923173-03-9

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazole and pyridazine moieties are essential for its pharmacological effects, often facilitating interactions that lead to inhibition of specific biological pathways.

Anticancer Activity

Research indicates that thiazole derivatives exhibit notable anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines. A study reported that thiazole-integrated compounds demonstrated significant cytotoxicity against human glioblastoma and melanoma cells, suggesting that the methoxy group enhances this activity by improving solubility and receptor binding affinity .

Antifungal Activity

Thiazoles are also recognized for their antifungal properties. A related compound exhibited potent antifungal activity in vitro, suggesting that modifications on the thiazole ring can enhance efficacy against fungal pathogens. The presence of electron-withdrawing groups like chlorine has been linked to increased antifungal potency .

Phosphodiesterase Inhibition

Compounds structurally related to this compound have been studied as phosphodiesterase inhibitors. These inhibitors play a crucial role in regulating cellular signaling pathways, particularly in inflammatory responses and cardiovascular diseases .

Study on Anticancer Properties

In a study examining the anticancer effects of thiazole derivatives, a related compound demonstrated an IC50 value of less than 30 µM against several cancer cell lines. The structure-activity relationship (SAR) analysis suggested that the presence of halogen substituents significantly enhances anticancer activity by increasing lipophilicity and receptor interaction .

Antifungal Efficacy Assessment

Another study focused on the antifungal properties of thiazole derivatives found that compounds with a similar structural framework exhibited significant inhibition against Candida species. The minimum inhibitory concentration (MIC) values ranged from 1 to 10 µg/mL, indicating strong antifungal potential .

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsIC50/Effectiveness
AnticancerThiazole derivatives<30 µM against glioblastoma
AntifungalThiazole derivativesMIC 1-10 µg/mL against Candida
Phosphodiesterase InhibitionVarious analogsPotent inhibition observed

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Compound 4 (4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole):
  • Key Differences : Replaces the dichlorobenzyl-thiopyridazine moiety with a fluorophenyl-triazolyl-pyrazole system.
  • Properties : Exhibits antimicrobial activity, attributed to the chloro and fluoro substituents enhancing electrophilicity and membrane penetration .
Compound 12 (4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine):
  • Key Differences : Incorporates a pyrrolo-thiazolo-pyrimidine fused system and triazole substituents.
Compound 20 (2-(2,4-Dichlorophenyl)-5-(methylsulfonyl)-1,3,4-oxadiazole):
  • Key Differences : Replaces the thiazole-pyridazine core with an oxadiazole ring and methylsulfonyl group.

Pharmacological Activity Trends

Compound Class Key Substituents Biological Activity Reference
Thiazole-pyridazine derivatives 2,4-Dichlorobenzyl, 3-methoxyphenyl Hypothesized antimicrobial*
Triazole-pyrazole hybrids Chloro/fluorophenyl, triazole Antimicrobial
Oxadiazole derivatives Dichlorophenyl, sulfonyl Enzyme inhibition
Pyrazoline-benzothiazoles Methoxyphenyl, pyrazoline Antitumor, antidepressant

Intermolecular Interactions and Crystal Packing

For example, the isostructural Compounds 4 and 5 show similar packing patterns despite chloro/bromo substitutions, suggesting minor steric effects dominate over electronic differences .

Q & A

Basic: What synthetic strategies are recommended for constructing the thiazole core in this compound?

Answer:
The thiazole ring can be synthesized via cyclization reactions using thiourea derivatives or Hantzsch thiazole synthesis. For example:

  • Thiourea-based cyclization : describes using N-phenylthiosemicarbazide with POCl₃ under reflux to form 1,3,4-thiadiazole rings. Adapting this method, substituting with 3-methoxyphenylacetyl chloride could introduce the desired aryl group .
  • Condensation reactions : achieved 75% yields for 4-methylthiazole derivatives by reacting hydrazine derivatives with carbonyl compounds in refluxing ethanol, followed by pH adjustment for precipitation .

Advanced: How can computational methods optimize the synthesis of this compound?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal conditions. ’s ICReDD framework integrates computational modeling to narrow experimental parameters, reducing trial-and-error cycles. For instance:

  • Transition state analysis : Simulate the thioether bond formation between pyridazine and 2,4-dichlorobenzylthiol to identify steric/electronic barriers .
  • Solvent selection : Use COSMO-RS simulations to screen solvents for improved solubility of intermediates .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR : Identify aromatic protons (e.g., 3-methoxyphenyl at δ 6.8–7.5 ppm) and methyl groups (δ 2.5–2.7 ppm). used 1H NMR to confirm thiazole methyl groups .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ ion). validated derivatives via MS with <5 ppm error .
  • Elemental analysis : Ensure purity (>95%) by matching calculated vs. experimental C/H/N/S ratios .

Advanced: How to resolve contradictory data in intermediate synthesis (e.g., unexpected by-products)?

Answer:

  • Mechanistic studies : showed that substituting 4-methoxyphenylhydrazine for phenylhydrazine alters indole formation pathways. Apply kinetic isotope effects or trapping experiments to identify reactive intermediates .
  • In-situ monitoring : Use HPLC or FTIR to track reaction progress. For example, monitored benzimidazole synthesis via pH-dependent UV-Vis shifts .

Basic: What in vitro assays are recommended for preliminary biological evaluation?

Answer:

  • Antimicrobial screening : Test minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria, following protocols in for thiadiazole derivatives .
  • Enzyme inhibition : Assay kinase or protease activity using fluorescence-based kits, leveraging the compound’s heterocyclic motifs as potential active sites .

Advanced: How to study electronic effects of substituents on pyridazine-thioether reactivity?

Answer:

  • DFT calculations : Map electron density to predict nucleophilic/electrophilic sites. ’s quantum modeling can guide substituent modifications (e.g., chloro vs. methoxy groups) .
  • Hammett analysis : Synthesize analogs with varying substituents (e.g., -NO₂, -OCH₃) and correlate σ values with reaction rates .

Basic: How to optimize the final coupling step (e.g., pyridazine-thioether formation)?

Answer:

  • Catalyst screening : used tetrabutylammonium bromide (TBAB) to enhance reactivity in biphasic systems. Test phase-transfer catalysts for thiol-pyridazine coupling .
  • Solvent optimization : Use DMF or DMSO for polar intermediates, as in ’s POCl₃-mediated cyclization .

Advanced: What strategies resolve ambiguities in crystal structure determination?

Answer:

  • Co-crystallization : employed crown ethers to stabilize hydrophobic moieties. Try co-crystallizing with thiourea or resorcinol .
  • Solid-state NMR : Complement XRD with 13C CP/MAS NMR to confirm protonation states of nitrogen atoms .

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